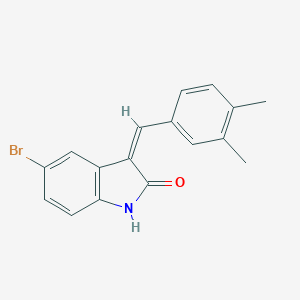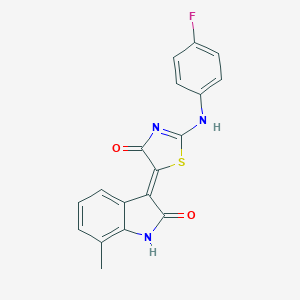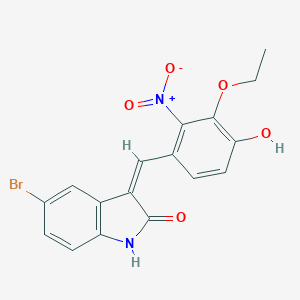
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that is widely used in scientific research for its potential therapeutic properties. This compound belongs to the thiazole family of compounds and is known for its unique structure and chemical properties.
作用機序
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have anti-inflammatory properties. In vivo studies have shown that this compound has the potential to reduce tumor growth and inflammation.
実験室実験の利点と制限
The advantages of using (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments include its potential therapeutic properties, its unique structure, and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the potential toxicity of this compound.
3. Studies to determine the potential use of this compound as an anti-viral agent.
4. Studies to determine the potential use of this compound in combination with other anti-cancer drugs.
5. Studies to determine the potential use of this compound in the treatment of bacterial and fungal infections.
6. Studies to determine the potential use of this compound in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-viral agent. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
合成法
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-fluoroaniline with 2-chloroacetyl-1,3-benzodioxole in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.
科学的研究の応用
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-viral agent.
特性
分子式 |
C17H11FN2O3S |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H11FN2O3S/c18-11-2-4-12(5-3-11)19-17-20-16(21)15(24-17)8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,19,20,21)/b15-8- |
InChIキー |
DATRBBIPTFEIBI-NVNXTCNLSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)

![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
